1-(2-Chlorobenzyl)-1-methylhydrazine
Description
1-(2-Chlorobenzyl)-1-methylhydrazine is a substituted hydrazine derivative with a methyl group and a 2-chlorobenzyl group attached to the hydrazine nitrogen. Its molecular formula is C₈H₁₀ClN₂, and it is characterized by the presence of an ortho-chlorinated benzyl substituent, which confers distinct steric and electronic properties. Substituted hydrazines are critical intermediates in pharmaceuticals, agrochemicals, and coordination chemistry due to their ability to form stable complexes and participate in cyclization reactions .
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-1-methylhydrazine |
InChI |
InChI=1S/C8H11ClN2/c1-11(10)6-7-4-2-3-5-8(7)9/h2-5H,6,10H2,1H3 |
InChI Key |
LGLNPRCLOOTMFE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzyl)-1-methylhydrazine typically involves the reaction of 2-chlorobenzyl chloride with methylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
2-Chlorobenzyl chloride+Methylhydrazine→this compound
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorobenzyl)-1-methylhydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Hydrazones or azines.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-(2-Chlorobenzyl)-1-methylhydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Chlorobenzyl)-1-methylhydrazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorobenzyl group can facilitate binding to hydrophobic pockets, while the hydrazine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Substituent Effects on Hydrazine Derivatives
The table below compares 1-(2-chlorobenzyl)-1-methylhydrazine with related compounds, emphasizing structural differences and their implications:
Key Research Findings
Steric and Electronic Effects: The ortho-chlorobenzyl group in this compound introduces significant steric hindrance compared to para-substituted analogs like 1-(4-chlorophenyl)-1-methylhydrazine. This hindrance affects reaction kinetics, as seen in slower nucleophilic substitution rates . Electron-withdrawing groups (e.g., CF₃ in 3-chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine) increase electrophilicity, enhancing reactivity in cross-coupling reactions .
Synthetic Utility :
- Hydrazine derivatives with benzyl groups (e.g., 1-(2-chlorobenzyl)-4-methylpiperazine) are synthesized via alkylation of hydrazine or piperazine precursors, often requiring controlled conditions to avoid over-alkylation .
- Solvent-free synthesis methods, as demonstrated for 1-(2-azidoethyl)-1-methylhydrazine, highlight trends toward environmentally benign protocols for similar compounds .
Thiazoline-based hydrazines (e.g., 2-(2-Caproylhydrazino)-5-(3-chlorobenzyl)-2-thiazoline) form stable complexes with transition metals, useful in catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
